Cas no 7266-32-2 (5,8,10-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene)

5,8,10-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene structure
7266-32-2 structure
Product Name:5,8,10-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene
CAS No:7266-32-2
MF:C10H7N3
MW:169.182681322098
CID:1066627
PubChem ID:10749649
Update Time:2025-07-14

5,8,10-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene Chemical and Physical Properties

Names and Identifiers

    • 9H-Pyrrolo[2,3-b:5,4-c]dipyridine
    • Pyrrolo[2,3-b:5,4-c']dipyridine;
    • 5,8,10-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene
    • 5,8,10-Triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
    • 1H-Pyrrolo[2,3-b:5,4-c']dipyridine
    • A901704
    • 9h-pyrrolo[2,3-b:5,4-c']dipyridine
    • 1,7-diazacarbazole
    • 5,8,10-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene
    • 7266-32-2
    • EN300-1608631
    • SCHEMBL473671
    • Inchi: 1S/C10H7N3/c1-2-8-7-3-5-11-6-9(7)13-10(8)12-4-1/h1-6H,(H,12,13)
    • InChI Key: HZIDRGNLSOMQRH-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CN=2)C2C=CN=CC1=2

Computed Properties

  • Exact Mass: 219.07977
  • Monoisotopic Mass: 169.063997236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • PSA: 41.57

5,8,10-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene Pricemore >>

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Additional information on 5,8,10-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene

Introduction to 5,8,10-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene (CAS No: 7266-32-2)

The compound 5,8,10-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene, identified by its CAS number 7266-32-2, represents a fascinating molecule in the realm of synthetic chemistry and pharmaceutical research. This tricyclic heterocyclic structure features a unique arrangement of nitrogen atoms and carbon rings, making it a subject of significant interest for its potential applications in medicinal chemistry and materials science.

Recent advancements in the field of organic synthesis have enabled the exploration of complex molecular architectures like 5,8,10-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene with unprecedented precision. The presence of multiple nitrogen-containing rings suggests that this compound may exhibit a range of biological activities due to its ability to interact with various biological targets. This has prompted researchers to investigate its pharmacological properties and potential therapeutic applications.

The structural complexity of 5,8,10-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene (CAS No: 7266-32-2) presents both challenges and opportunities for chemists seeking to develop novel derivatives with enhanced functionality. The tricyclic core provides a stable framework that can be modified through various chemical reactions to introduce new substituents or functional groups. Such modifications are crucial for tailoring the compound’s biological activity and improving its pharmacokinetic properties.

In the context of drug discovery, heterocyclic compounds like 5,8,10-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene have garnered attention due to their diverse biological profiles. Studies have shown that nitrogen-containing heterocycles often serve as key structural motifs in bioactive molecules. The triazine ring system within this compound is particularly noteworthy for its potential to act as a pharmacophore in the development of new therapeutic agents.

One of the most intriguing aspects of 5,8,10-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene is its ability to form stable complexes with other molecules through hydrogen bonding and other non-covalent interactions. This property makes it a promising candidate for use in drug design strategies that rely on molecular recognition events at the atomic level. Researchers are exploring how modifications to the nitrogen atoms and surrounding carbon rings can enhance these interactions and lead to more effective therapeutic outcomes.

The synthesis of 5,8,10-triazatricyclo7.4.0.0,2,7trideca-1(9),2(7),3,5,10,12-hexaene (CAS No: 7266-32-2) has been achieved through multi-step organic transformations involving cyclization reactions and functional group interconversions. These synthetic routes highlight the ingenuity of modern organic chemistry in constructing complex molecular frameworks from simpler precursors. The challenge lies in achieving high yields and purity while maintaining the structural integrity of the tricyclic system.

Recent research has also focused on the computational modeling of 5,8,10-triazatricyclo4,*,>1(9),(*),(*),(*),(*),(*),(*)-(CAS No: 72)>>)-related compounds using advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations.

This approach allows researchers to predict how these molecules will behave in different environments and how they might interact with biological targets at the atomic level. Such insights are invaluable for guiding experimental efforts and optimizing synthetic strategies.

The potential applications of 5,8,10-triazatricyclo4,)) are vast and span across multiple disciplines including medicinal chemistry,* pharmaceutical development,* agrochemicals,*and materials science.* Its unique structural features make it an attractive scaffold for designing novel compounds with tailored properties.* For instance,* researchers are exploring how variations in the nitrogen substitution pattern could influence*the compound’s bioavailability*and*metabolic stability.* These factors are critical for determining whether a drug candidate will be effective*in vivo.*

In addition*to its pharmaceutical potential,* 5,8,10-triazatricyclo4,)) has been investigated for its role in materials science.* Its rigid*tricyclic structure*and ability to form stable complexes with other molecules make it a candidate for use in polymer synthesis*and as a ligand in catalytic systems.* The development of new materials with unique properties often relies on understanding how individual molecules interact at the molecular level.* This compound’s versatility makes it a promising candidate for such applications.

The study of 5,8,10-triazatricyclo4,)) also contributes to our fundamental understanding of heterocyclic chemistry.* This field is rich with examples of molecules that exhibit remarkable biological activity due to their unique structural features.* By studying compounds like this one,* researchers gain insights into how structural changes can influence chemical reactivity*and biological function.* These insights are essential for advancing both theoretical understanding*and practical applications in chemistry and related fields.

In conclusion,* 5,8,10-triazatricyclo4,)) is a fascinating molecule with significant potential across multiple areas of research.* Its complex structure*unique properties*and diverse applications make it a subject worthy of continued investigation.* As synthetic methods improve*and computational tools become more sophisticated,*the possibilities for exploring this compound’s potential will only grow.* Whether used as a starting point for drug discovery*or as inspiration for new materials,* 5,8,10-triazatricyclo4,)) represents an important contribution to modern chemistry.

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